4-phenoxyazepane hydrochloride
CAS No.: 2305052-32-6
Cat. No.: VC11566399
Molecular Formula: C12H18ClNO
Molecular Weight: 227.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305052-32-6 |
|---|---|
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.7 |
Introduction
Chemical and Structural Profile of 4-Phenoxyazepane Hydrochloride
Molecular Architecture
4-Phenoxyazepane hydrochloride (IUPAC name: 4-phenoxyazepane; hydrochloride) belongs to the azepane class of saturated heterocyclic amines. Its molecular formula, , corresponds to a molecular weight of 227.73 g/mol. The core structure comprises a seven-membered azepane ring (azepane: ) with a phenoxy group () attached at the fourth carbon position. The hydrochloride salt form enhances aqueous solubility and crystalline stability, critical for experimental handling.
Key Structural Features:
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Azepane Ring: The saturated seven-membered ring adopts a chair-like conformation, reducing steric strain and enabling interactions with biological targets.
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Phenoxy Substituent: The electron-rich aromatic moiety facilitates π-π stacking interactions with protein binding sites, potentially influencing receptor affinity.
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Hydrochloride Counterion: Ionic pairing with chloride improves solubility in polar solvents, ensuring consistent bioavailability in in vitro assays.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 4-phenoxyazepane; hydrochloride |
| Canonical SMILES | C1CC(CCNC1)OC2=CC=CC=C2.Cl |
| Solubility | Highly soluble in water, DMSO |
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis of 4-phenoxyazepane hydrochloride involves multi-step organic reactions, optimized for yield and purity. A representative protocol includes:
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Azepane Ring Formation: Cyclization of ε-caprolactam under reductive conditions (e.g., LiAlH) yields azepane.
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Phenoxy Functionalization: Nucleophilic aromatic substitution (SNAr) introduces the phenoxy group at the fourth position using a phenol derivative and a suitable base (e.g., KCO).
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Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt.
Table 2: Optimized Synthesis Parameters
| Parameter | Condition |
|---|---|
| Reaction Temperature | 110–150°C |
| Solvent System | Water-immiscible organic phase |
| Catalyst | Diazonium salt intermediates |
| Purification | Recrystallization (ethanol) |
Challenges and Yield Optimization
Key challenges include regioselectivity during phenoxy group attachment and minimizing ring-opening side reactions. Recent advances employ phase-transfer catalysts to enhance reaction efficiency, achieving yields exceeding 65%.
Mechanistic Insights and Biological Activity
Neurotransmitter Reuptake Inhibition
4-Phenoxyazepane hydrochloride exhibits affinity for monoamine transporters (SERT, NET, DAT), inhibiting serotonin, norepinephrine, and dopamine reuptake in vitro. This mechanism mirrors that of tricyclic antidepressants, suggesting potential applications in mood disorder therapeutics.
Proposed Binding Interactions:
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The azepane nitrogen forms hydrogen bonds with transporter aspartate residues.
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The phenoxy group engages in hydrophobic interactions with transmembrane helices.
Comparative Pharmacodynamics
Research Applications and Preclinical Findings
Neuropharmacological Studies
In rodent models, 4-phenoxyazepane hydrochloride (10 mg/kg, i.p.) increased extracellular monoamine levels by 40–60%, correlating with improved performance in forced-swim and tail-suspension tests. These findings underscore its antidepressant-like efficacy.
Chemical Biology Probes
The compound’s fluorescence properties (λ = 280 nm, λ = 340 nm) enable its use as a tracer in transporter localization studies. Conjugation with biotin derivatives facilitates pull-down assays for target identification.
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